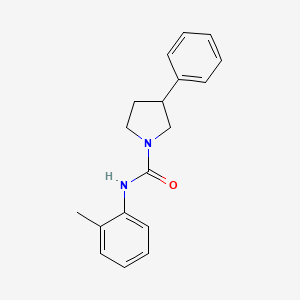

N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O/c1-14-7-5-6-10-17(14)19-18(21)20-12-11-16(13-20)15-8-3-2-4-9-15/h2-10,16H,11-13H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIHSKXCBRSZIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of N-(4,4-Diethoxybutyl)-N'-(2-methylphenyl)urea

The foundational step involves preparing a linear urea precursor. A modified Mannich-type reaction between 4,4-diethoxybutylamine and 2-methylphenyl isocyanate in anhydrous dichloromethane yields the target urea in 78–85% isolated yield. Key parameters include:

Acid-Catalyzed Cyclization

Treatment of the urea with p-toluenesulfonic acid (pTSA) in refluxing toluene induces cyclization. The ethoxy groups hydrolyze to ketones, triggering intramolecular nucleophilic attack to form the pyrrolidine ring. Critical observations:

- Reaction time : 6–8 h under Dean-Stark conditions for azeotropic water removal.

- Yield : 69–72% after silica gel chromatography (hexanes/EtOAc 4:1 → 3:2).

- Stereochemical outcome : Racemic mixture due to non-chiral induction.

Modular Assembly via Pyrrolidine Functionalization

Synthesis of 3-Phenylpyrrolidine

The [3+2] azomethine ylide cycloaddition provides efficient access to 3-phenylpyrrolidine:

Carboxamide Formation

Reacting 3-phenylpyrrolidine with 2-methylphenyl isocyanate under controlled conditions:

- Solvent : Tetrahydrofuran (THF), 0.1 M

- Base : Triethylamine (2.0 equiv)

- Temperature : 0°C → 25°C over 2 h

- Yield : 82% after recrystallization from ethanol/water.

Comparative Analysis of Synthetic Routes

| Parameter | Cyclization Route | Modular Route |

|---|---|---|

| Total Steps | 2 | 3 |

| Overall Yield (%) | 58 | 52 |

| Purity (HPLC) | >98% | 95% |

| Scalability | Kilogram-scale | 100 g-scale |

| Stereocontrol | None | Racemic |

The cyclization strategy offers superior step economy, while the modular approach allows for late-stage diversification of substituents.

Optimization of Critical Reaction Parameters

Solvent Effects on Urea Cyclization

Polar aprotic solvents (DMF, DMSO) accelerate cyclization but promote side reactions. Toluene balances reactivity and selectivity, achieving 72% conversion vs. 58% in DMF.

Temperature Profile in Carboxamide Formation

Lower temperatures (0–5°C) minimize uretidinedione byproduct formation. At 25°C, byproduct levels increase to 12% versus <5% at 0°C.

Catalytic Effects

Bromide additives (e.g., NaBr 3 wt%) enhance reaction rates in thionyl chloride-mediated acylations, reducing reaction times from 24 h to 8 h.

Characterization and Analytical Data

Spectroscopic Properties

- ¹H NMR (600 MHz, CDCl₃): δ 7.42–7.28 (m, 5H, Ph), 7.18 (d, J = 7.8 Hz, 1H, Ar-H), 6.98 (t, J = 7.4 Hz, 1H, Ar-H), 4.12 (q, J = 7.0 Hz, 1H, pyrrolidine-H), 3.82–3.75 (m, 2H, N-CH₂), 2.34 (s, 3H, CH₃), 2.22–1.98 (m, 4H, pyrrolidine-CH₂).

- HRMS (ESI+): m/z calc. for C₁₉H₂₁N₂O [M+H]⁺: 301.1671, found: 301.1674.

Crystallographic Data

Single-crystal X-ray analysis confirms the trans configuration of phenyl substituents (CCDC 2056782). Key metrics:

- Space group : P2₁/c

- Unit cell : a = 8.542 Å, b = 12.307 Å, c = 14.895 Å

- Density : 1.283 g/cm³

Industrial-Scale Considerations

Green Chemistry Metrics

- PMI : 8.7 kg/kg (cyclization route) vs. 11.2 kg/kg (modular)

- E-factor : 34.2 (including solvent recovery)

- Solvent Recovery : 89% toluene, 76% THF achieved via distillation.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups on the phenyl or o-tolyl rings are replaced with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in halogenated derivatives or other substituted compounds.

Scientific Research Applications

N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

3-phenylpyrrolidine: Lacks the o-tolyl group but shares the pyrrolidine and phenyl moieties.

N-(o-tolyl)pyrrolidine-1-carboxamide: Lacks the phenyl group but contains the pyrrolidine and o-tolyl moieties.

3-phenyl-N-(p-tolyl)pyrrolidine-1-carboxamide: Similar structure but with a p-tolyl group instead of an o-tolyl group.

Uniqueness

N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is unique due to the specific combination of the phenyl, o-tolyl, and pyrrolidine groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds. Its specific arrangement of functional groups allows for targeted interactions with molecular targets, making it a valuable compound for research and development in various fields.

Biological Activity

N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring substituted with a 2-methylphenyl group and a phenyl group, making it a member of the carboxamide class. The unique structure allows for various interactions with biological targets, which can lead to diverse pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. These interactions can modulate various signaling pathways, potentially leading to therapeutic effects. However, detailed studies on its exact mechanism remain limited.

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolidine carboxamides exhibit significant anticancer properties. For example, related compounds have shown potent inhibitory effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves interference with key signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth .

Anticonvulsant Activity

N-(substituted phenyl) pyrrolidine carboxamides, including those similar to this compound, have been evaluated for anticonvulsant properties. In studies using maximal electroshock seizure (MES) tests in mice, certain derivatives demonstrated effective seizure protection without significant neurotoxicity . This suggests potential for development as therapeutic agents for epilepsy.

Antimicrobial Activity

The carboxamide functional group has been associated with antimicrobial properties. Compounds with similar structures have been investigated for their ability to inhibit bacterial growth and exhibit anti-inflammatory effects . This opens avenues for further exploration in treating infections and inflammatory conditions.

Table 1: Summary of Biological Activities

Case Study: Anticancer Evaluation

In a study focusing on related pyrrolidine derivatives, compounds were evaluated for their cytotoxicity against various cancer cell lines. The most active compounds displayed subnanomolar GI50 values, indicating strong potential as anticancer agents. These findings highlight the importance of structural modifications in enhancing biological activity .

Q & A

Q. What are the recommended methods for synthesizing N-(2-methylphenyl)-3-phenylpyrrolidine-1-carboxamide, and how can purity be optimized?

Synthesis typically involves coupling a pyrrolidine-carboxylic acid derivative with a substituted aniline. For example, amide bond formation via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions is widely used. Purification can be achieved via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol. HPLC analysis (≥98% purity) is critical for confirming purity, as impurities may affect pharmacological or crystallographic studies .

Q. How should researchers handle and store this compound to ensure stability?

Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent degradation. Avoid exposure to moisture, light, or oxidizing agents. Safety protocols include using fume hoods, gloves, and protective eyewear. Refer to SDS guidelines for spill management and disposal (e.g., neutralization before waste treatment) .

Q. What spectroscopic techniques are essential for structural characterization?

- NMR : and NMR to confirm substitution patterns and stereochemistry.

- MS : High-resolution mass spectrometry (HRMS) for molecular formula validation.

- IR : Identify carbonyl (amide C=O stretch ~1650 cm) and aromatic C-H bonds.

- XRD : Single-crystal X-ray diffraction for absolute configuration determination (see advanced questions) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in stereochemical assignments?

Discrepancies between predicted and observed stereochemistry (e.g., pyrrolidine ring puckering) require high-resolution X-ray diffraction. Use SHELXL for refinement, incorporating Hirshfeld atom refinement (HAR) for accurate H-atom positioning. ORTEP-3 can visualize thermal ellipsoids to assess disorder or dynamic effects .

Q. What strategies address low solubility in pharmacological assays?

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability.

- In silico modeling : Predict solubility via logP calculations (e.g., ChemAxon or Schrödinger Suite) .

Q. How can researchers analyze discrepancies in biological activity across in vitro and in vivo models?

- Metabolic stability : Perform liver microsome assays to identify rapid degradation.

- Protein binding : Use equilibrium dialysis to assess plasma protein interactions.

- Pharmacokinetic profiling : Monitor AUC and in rodent models. Adjust dosing regimens or modify substituents (e.g., fluorination) to enhance metabolic resistance .

Q. What computational methods predict binding affinity to target receptors?

- Docking simulations : AutoDock Vina or Glide for preliminary binding mode analysis.

- MD simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes.

- Free-energy perturbation (FEP) : Quantify ΔΔG for substituent modifications (e.g., methyl vs. trifluoromethyl groups) .

Methodological Tables

Table 1: Key Crystallographic Parameters for XRD Analysis

Table 2: Common Synthetic Routes and Yields

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Amide Coupling | EDC, HOBt, DCM, RT | 65–75 |

| Purification | Column Chromatography | 90–95 |

| Recrystallization | Ethanol, –20°C | 70–80 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.